molecular formula C20H22O4 B1258619 Distachyasin

Distachyasin

Cat. No.: B1258619
M. Wt: 326.4 g/mol
InChI Key: VZQCDBNQPVXLLR-TXJVSEOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Distachyasin is a naturally occurring stilbenoid isolated from Carex distachya, a plant within the Cyperaceae family. First identified by Fiorentino et al. (2006), it is characterized by a dimeric stilbene structure with two resveratrol units linked via a dihydrofuran ring . This compound also inhibits reactive oxygen species (ROS) formation by 59.0% at 0.5 mg/mL, comparable to synthetic antioxidants like butylated hydroxytoluene (BHT) . Beyond its antioxidant properties, this compound exhibits phytotoxic effects on certain plant species, such as Phleum subulatum, suggesting ecological roles in allelopathy .

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

(4bR,5R,9aR,10aS)-5,9a-dihydroxy-7-methoxy-11,11-dimethyl-4b,5,10,10a-tetrahydrobenzo[b]fluoren-9-one

InChI

InChI=1S/C20H22O4/c1-19(2)13-7-5-4-6-12(13)17-15(19)10-20(23)14(18(17)22)8-11(24-3)9-16(20)21/h4-9,15,17-18,22-23H,10H2,1-3H3/t15-,17-,18-,20+/m0/s1

InChI Key

VZQCDBNQPVXLLR-TXJVSEOTSA-N

Isomeric SMILES

CC1([C@H]2C[C@]3(C(=CC(=CC3=O)OC)[C@@H]([C@H]2C4=CC=CC=C41)O)O)C

Canonical SMILES

CC1(C2CC3(C(=CC(=CC3=O)OC)C(C2C4=CC=CC=C41)O)O)C

Synonyms

distachyasin

Origin of Product

United States

Comparison with Similar Compounds

Resveratrol Derivatives (Compounds 3 and 4)

  • Structure: Monomeric stilbenes with a single resveratrol unit.
  • Activity: Exhibit stronger nitric oxide (NO) radical scavenging (>80% at 0.5 mg/mL) compared to this compound (10.7%) . However, they show lower efficacy against superoxide radicals.
  • Applications : Widely studied for anti-aging and cardioprotective effects, whereas this compound’s dimeric structure may enhance stability but reduce bioavailability .

Pallidol (Compound 40)

  • Structure : A tetrameric stilbene with four resveratrol units.
  • Activity : Demonstrates higher phytotoxicity than this compound, inhibiting P. subulatum root growth by 70% at 10^-4 M . However, its antioxidant capacity is less characterized.
  • Applications : Primarily investigated for anticancer properties, contrasting with this compound’s focus on antioxidant and allelopathic roles .

Carexanes (e.g., Carexane K (23) and Carexane I (27))

  • Structure : Complex oligostilbenes with varying resveratrol linkages.
  • Activity : Stimulate root growth in Dactylis hispanica and Petrorhagia velutina at 10^-4 M, whereas this compound inhibits growth in P. subulatum .
  • Applications: Potential as plant growth regulators, unlike this compound’s dual role as an antioxidant and phytotoxin .

Antioxidant Efficacy Comparison

Compound Superoxide Scavenging (%) Hydrogen Peroxide Scavenging (%) NO Scavenging (%) ROS Inhibition (%)
This compound 60 (0.5 mg/mL) 32 (0.1–0.2 mg/mL) 10.7 (0.5 mg/mL) 59.0 (0.5 mg/mL)
Resveratrol (3) 45 (0.5 mg/mL) 25 (0.5 mg/mL) >80 (0.5 mg/mL) N/A
BHT (synthetic) N/A N/A 62.2 (0.5 mg/mL) 65.0 (0.5 mg/mL)
α-Tocopherol 58 (0.5 mg/mL) N/A 58.5 (0.5 mg/mL) N/A

Data sourced from Dávid et al. (2021) and Fiorentino et al. (2006)

Key Research Findings

Bioactivity Trade-offs: this compound’s dimeric structure enhances stability but reduces NO scavenging efficiency compared to monomeric resveratrol derivatives .

Ecological Impact : Unlike carexanes, this compound inhibits seedling growth in specific plants, suggesting niche-specific allelopathy .

Synthetic Comparators : While BHT outperforms this compound in ROS inhibition, the latter’s natural origin makes it preferable for nutraceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Distachyasin
Reactant of Route 2
Distachyasin

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